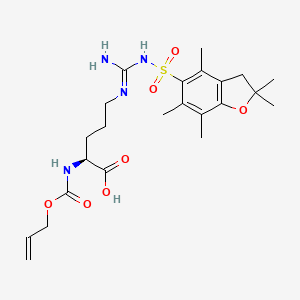

Aloc-Arg(Pbf)-OH

Description

Foundational Principles of Protecting Group Orthogonality

A critical concept in modern peptide synthesis is that of protecting group orthogonality. peptide.com This principle dictates that multiple protecting groups are used in a single synthesis, each of which can be removed under a specific set of chemical conditions without affecting the others. iris-biotech.denih.gov This allows for the selective deprotection of a particular functional group at a specific stage of the synthesis, enabling complex modifications such as side-chain cyclization or branching. peptide.com

The most common orthogonal protection scheme in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy. iris-biotech.debachem.com In this approach, the α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu). peptide.comiris-biotech.de The Aloc (allyloxycarbonyl) protecting group, present on the α-amino group of Aloc-Arg(Pbf)-OH, adds another layer of orthogonality. iris-biotech.detotal-synthesis.com The Aloc group is stable to both the basic conditions used to remove Fmoc and the acidic conditions used for tBu removal. iris-biotech.deiris-biotech.de Instead, it is selectively cleaved using a palladium catalyst, such as Pd(PPh₃)₄. iris-biotech.detotal-synthesis.com

The Indispensable Role of Arginine in Peptide Chemistry and Challenges in its Functionalization

Arginine is a positively charged amino acid that plays a crucial role in the structure and function of many peptides and proteins. chempep.comresearchgate.net Its guanidinium (B1211019) side chain is often involved in electrostatic interactions, hydrogen bonding, and can be a key component of enzyme active sites. researchgate.net Arginine-rich peptides are also known for their roles as cell-penetrating peptides and in protein-protein interactions. chempep.comnih.gov

Evolution of Protection Strategies in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS), developed by R.B. Merrifield, revolutionized the field by anchoring the growing peptide chain to an insoluble resin support. peptide.com This simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing. bachem.com

The evolution of SPPS has been closely tied to the development of new protecting group strategies. The earliest widely used method was the Boc/Bzl scheme, which primarily relies on different strengths of acid for deprotection. peptide.compeptide.com The Nα-amino group was protected with the moderately acid-labile tert-butoxycarbonyl (Boc) group, while side chains were protected with more acid-stable benzyl (B1604629) (Bzl)-based groups, which required strong acids like hydrogen fluoride (B91410) for removal. peptide.compeptide.com

A major advancement was the introduction of the Fmoc/tBu strategy in the 1970s. peptide.compeptide.com This offered a truly orthogonal scheme, with the base-labile Fmoc group for the Nα-terminus and acid-labile groups for the side chains. peptide.com This milder approach broadened the scope of peptides that could be synthesized. bachem.com

For the specific challenge of protecting arginine's side chain, various sulfonyl-type protecting groups have been developed. Early examples included the p-toluenesulfonyl (Tos) and later the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group. creative-peptides.compeptide.com The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, found in this compound, was later introduced and is now one of the most commonly used protecting groups for arginine in Fmoc-based SPPS. chempep.compeptide.comadvancedchemtech.com The Pbf group offers the advantage of being more readily cleaved under standard trifluoroacetic acid (TFA) conditions compared to Pmc, and it reduces the risk of a particular side reaction known as tryptophan alkylation during the final deprotection step. peptide.compeptide.com The use of this compound, therefore, combines the benefits of the Pbf group for side-chain protection with the unique orthogonality of the Aloc group for the α-amino position. iris-biotech.de

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₂₃H₃₄N₄O₇S |

| Molecular Weight | 510.6 g/mol |

| CAS Number | 783371-61-9 |

| Appearance | Solid |

Table 2: Orthogonal Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Lability | Typical Deprotection Reagent |

|---|---|---|---|

| Allyloxycarbonyl | Aloc | Palladium-catalyzed cleavage | Pd(PPh₃)₄ |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base | Piperidine (B6355638) in DMF |

| tert-Butoxycarbonyl | Boc | Acid | Trifluoroacetic acid (TFA) |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Acid | Trifluoroacetic acid (TFA) |

| tert-Butyl | tBu | Acid | Trifluoroacetic acid (TFA) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(prop-2-enoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N4O7S/c1-7-11-33-22(30)26-17(20(28)29)9-8-10-25-21(24)27-35(31,32)19-14(3)13(2)18-16(15(19)4)12-23(5,6)34-18/h7,17H,1,8-12H2,2-6H3,(H,26,30)(H,28,29)(H3,24,25,27)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQSGSUWYKEYOJ-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC=C)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC=C)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation and Derivatization of Aloc Arg Pbf Oh

Chemical Pathways for Allyloxycarbonyl (Aloc) Functionalization at the N-alpha Position

The introduction of the allyloxycarbonyl (Aloc) protecting group at the N-alpha position of Pbf-protected arginine is a crucial step in the synthesis of Aloc-Arg(Pbf)-OH. This process typically follows the successful protection of the arginine side chain. The primary pathway involves the acylation of the free α-amino group of H-Arg(Pbf)-OH.

Reaction Pathway: The synthesis begins with the starting material H-Arg(Pbf)-OH, which has its guanidino function already protected. The N-α-functionalization is achieved by reacting it with an activated Aloc-donating reagent. A common and efficient reagent for this purpose is Allyloxycarbonyl N-hydroxysuccinimide ester (Aloc-OSu). chemimpex.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dioxane, in the presence of a mild base like sodium bicarbonate or N,N-diisopropylethylamine (DIEA) to neutralize the released N-hydroxysuccinimide and any acid present.

The reaction proceeds via nucleophilic attack of the primary α-amino group of arginine on the activated carbonyl carbon of the Aloc-OSu reagent, leading to the formation of a stable amide bond and yielding the desired this compound product.

Derivatization and Deprotection: A key advantage of the Aloc group is its stability to both acidic and basic conditions commonly used in Fmoc- and Boc-based SPPS, respectively. ox.ac.ukpeptide.com This orthogonality allows for its selective removal to unmask the α-amino group for further derivatization, such as peptide bond formation or side-chain cyclization.

The removal of the Aloc group is a palladium-catalyzed process, often referred to as the Tsuji-Trost reaction. wpmucdn.com This deprotection is typically achieved by treating the Aloc-protected compound with a catalytic amount of a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger. biotage.comamazonaws.comresearchgate.net The scavenger, often a mild nucleophile like phenylsilane (PhSiH₃), N-methylaniline, or dimedone, acts to trap the allyl cation generated during the reaction, preventing side reactions like N-allylation of the newly deprotected amine. amazonaws.comresearchgate.netrsc.org The reaction is carried out in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature and is generally complete within a few hours. biotage.comamazonaws.comrsc.org

| Step | Reagents and Conditions | Purpose |

| Protection | H-Arg(Pbf)-OH, Aloc-OSu, DIEA, in DMF or Dioxane | Introduction of the Aloc group onto the N-alpha position. |

| Deprotection | Pd(PPh₃)₄ (catalyst), Phenylsilane (scavenger), in DCM or THF | Orthogonal removal of the Aloc group for further synthesis steps. |

Advanced Strategies for 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) Protection of the Guanidino Moiety

The protection of the highly basic and nucleophilic guanidino side chain of arginine is critical to prevent side reactions during peptide synthesis. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is considered an advanced and highly effective protecting group for this purpose, largely superseding older sulfonyl-based groups like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl). peptide.comchempep.compeptide.com

The Pbf group's "advanced" status stems from its optimized acid lability. It is sufficiently stable to the basic conditions used for Fmoc group removal (e.g., piperidine) yet is readily cleaved under moderately acidic conditions, typically during the final peptide cleavage from the resin with cocktails containing trifluoroacetic acid (TFA). chempep.comadvancedchemtech.com This enhanced lability is attributed to the five-membered furan (B31954) ring in its structure, which is more electron-donating compared to the six-membered chroman ring of Pmc. nih.gov

Advantages of Pbf Protection:

Increased Acid Lability: The Pbf group is more readily cleaved by TFA than Pmc or Mtr, allowing for shorter cleavage times and milder conditions. This is particularly beneficial for synthesizing peptides with acid-sensitive modifications. peptide.comub.edu

Reduced Side Reactions: During final TFA cleavage, the cleaved Pbf cation is less prone to cause alkylation of sensitive residues like tryptophan compared to the cation generated from Pmc. This leads to higher purity of the final peptide. peptide.com

High Compatibility: It is fully compatible with standard Fmoc-based solid-phase peptide synthesis protocols. chempep.com

Despite its advantages, the use of Pbf is not without challenges. The bulky nature of the Pbf group can cause steric hindrance, potentially slowing down coupling reactions. chempep.com Furthermore, a significant side reaction associated with Pbf-protected arginine derivatives during activation is the formation of a δ-lactam, which is an inactive species that can reduce coupling efficiency and lead to deletion sequences. nih.govmdpi.com The synthesis of the Pbf-Cl reagent and its subsequent incorporation onto arginine is also a complex and costly process, contributing to the high price of Fmoc-Arg(Pbf)-OH and its Aloc-protected counterpart. nih.gov

| Protecting Group | Relative Acid Lability | Key Advantages | Primary Drawbacks |

| Pbf | High | Faster cleavage, reduced Trp alkylation | High cost, steric hindrance, δ-lactam formation |

| Pmc | Medium | More acid-labile than Mtr | Slower cleavage than Pbf, can cause Trp alkylation |

| Mtr | Low | Inexpensive | Requires harsh acid for cleavage (e.g., HF) |

Control of Stereochemical Purity in this compound Synthesis

Maintaining the stereochemical integrity of amino acids during synthesis and derivatization is paramount in peptide chemistry, as racemization can lead to diastereomeric impurities that are difficult to separate and can drastically alter biological activity. The synthesis of this compound requires stringent control to ensure high enantiomeric purity of the final L-configured product.

Control of stereochemistry is established through several strategies:

Use of Chiral Starting Materials: The most common approach is to start the synthesis with enantiomerically pure L-arginine. Subsequent protection steps (Pbf and then Aloc) are performed under conditions known to minimize racemization. These conditions typically involve avoiding strong bases and high temperatures for prolonged periods, especially after the activation of the carboxyl group.

Enantioselective Synthesis: More advanced methods involve the de novo construction of the amino acid from achiral precursors using asymmetric catalysis. For example, enantioselective approaches have been designed for the synthesis of orthogonally protected L-arginine derivatives, establishing the desired stereocenter with high fidelity early in the synthetic route. ox.ac.uk

Verification of stereochemical purity is a critical component of quality control. The primary technique used for this assessment is chiral High-Performance Liquid Chromatography (HPLC). windows.netphenomenex.comchiraltech.com

Chiral HPLC Analysis: The separation of D- and L-enantiomers of protected amino acids like this compound can be effectively achieved using polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose. windows.netphenomenex.com The analysis is typically performed under reversed-phase conditions.

| Parameter | Typical Conditions for Chiral HPLC |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-2) phenomenex.com |

| Mobile Phase | Acetonitrile/Water with an acidic additive (e.g., 0.1% TFA or Formic Acid) phenomenex.com |

| Detection | UV at 220 nm or 254 nm |

| Result | Baseline separation of D- and L-enantiomers, allowing for precise quantification of enantiomeric excess (e.e.). |

This analytical validation ensures that the building block is suitable for incorporation into peptides where stereochemistry is critical for function.

Analytical Characterization of this compound Building Blocks for Synthetic Purity Assessment

A comprehensive analytical characterization is essential to confirm the identity, purity, and stability of the this compound building block before its use in peptide synthesis. A combination of chromatographic and spectroscopic techniques is employed to establish a complete profile of the compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of this compound. gyrosproteintechnologies.comnjlabs.com The analysis provides information on the presence of impurities, such as starting materials or byproducts from side reactions (e.g., δ-lactam). A typical method would involve a C18 column with a gradient elution using water and acetonitrile containing TFA. gyrosproteintechnologies.com Purity levels for commercial-grade reagents are generally expected to be ≥98%. sigmaaldrich.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is commonly coupled with HPLC (LC-MS) to provide an accurate mass measurement, confirming the identity of the main peak observed in the chromatogram and helping to identify impurities. gyrosproteintechnologies.compharmiweb.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The NMR spectrum provides detailed information about the chemical environment of the protons and carbons in the molecule, confirming the presence of the Aloc, Pbf, and arginine moieties and their correct connectivity. Although specific spectral data for this compound is not widely published, the expected signals can be inferred from the spectra of closely related compounds like Fmoc-Arg(Pbf)-OH. chemicalbook.com Key expected signals would include the characteristic resonances for the allyl group protons (δ 5-6 ppm) and the aromatic and aliphatic protons of the Pbf and arginine structures.

Other Analytical Techniques:

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen, which can be compared against the theoretical values calculated from the molecular formula to support the purity assessment.

Mass Balance Method: For creating certified reference materials, a mass balance approach may be used, which involves quantifying impurities (related structures, water content by Karl Fischer coulometry, residual organic solvents by GC-MS) separately to determine a highly accurate purity value. researchgate.net

| Technique | Information Obtained |

| RP-HPLC | Chemical purity, detection of impurities. gyrosproteintechnologies.comnjlabs.com |

| Mass Spectrometry (MS) | Molecular weight confirmation, impurity identification. gyrosproteintechnologies.com |

| NMR Spectroscopy | Structural confirmation and integrity. |

| Optical Rotation | Confirmation of enantiomeric configuration. sigmaaldrich.com |

| Karl Fischer Titration | Quantification of water content. researchgate.net |

Mechanistic Investigations of Protecting Group Reactivity in Aloc Arg Pbf Oh

Elucidation of Palladium-Catalyzed Aloc Deprotection Pathways and Kinetics

The allyloxycarbonyl (Aloc) group is a valuable tool for Nα-protection in peptide synthesis, prized for its stability under both acidic and basic conditions typically used for cleaving other protecting groups. sigmaaldrich.com Its removal is achieved under mild, neutral conditions via a palladium(0)-catalyzed process. sigmaaldrich.comuva.nl The catalytic cycle is generally described by the Tsuji-Trost allylation reaction. wpmucdn.com This process begins with the equilibrium dissociation of ligands from the palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], to form a more reactive, coordinatively unsaturated species. wpmucdn.com This active catalyst then coordinates with the allyl group of the Aloc-protected amine. wpmucdn.com

Subsequently, an oxidative addition step occurs, where the Pd(0) catalyst inserts into the carbon-oxygen bond of the allyl ester, forming a π-allyl palladium complex and releasing the carbamate (B1207046) anion of the amino acid. uva.nlwpmucdn.com This intermediate rapidly decarboxylates to yield the free amine. The final step involves a nucleophilic attack on the π-allyl complex by a scavenger, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wpmucdn.com Phenylsilane is frequently used as a scavenger, as it effectively prevents side reactions. wpmucdn.com Amine-borane complexes have also been explored as effective scavengers in Aloc deprotection. electronicsandbooks.com

The palladium-catalyzed deprotection of the Aloc group is characterized by its high specificity and selectivity. The reaction conditions—typically involving a Pd(0) source like Pd(PPh₃)₄ and a scavenger in a solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)—are orthogonal to most other protecting groups used in peptide chemistry. sigmaaldrich.combiosynth.com The Aloc group is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove tert-butyl (tBu) and Pbf groups, as well as to the basic conditions (e.g., piperidine) used for Fmoc group removal. sigmaaldrich.comub.edu This high degree of selectivity allows for the unmasking of the N-terminal amine at any stage of the synthesis without disturbing side-chain or C-terminal protecting groups, which is particularly useful for the on-resin cyclization or branching of peptides. nih.gov

Analysis of Acid-Mediated Pbf Cleavage Mechanisms and Lability Profiles

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely used protecting group for the guanidino function of arginine in Fmoc-based SPPS. nih.gov Its removal is accomplished by acidolysis, typically using a high concentration of trifluoroacetic acid (TFA). The mechanism involves the protonation of the sulfonyl group, followed by the cleavage of the sulfur-nitrogen bond, which liberates the free guanidinium (B1211019) group. The electron-rich aromatic ring of the Pbf moiety stabilizes the resulting sulfonyl cation, facilitating its departure.

The Pbf group belongs to a family of sulfonyl-based protecting groups for arginine, each with varying degrees of acid lability. The development of these groups has been driven by the need to balance stability during synthesis with ease of removal during final deprotection.

Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): One of the earlier groups, Mtr is relatively stable and requires harsh acidic conditions for complete removal, sometimes necessitating extended cleavage times of up to 12 hours, which can be detrimental to sensitive peptides. thermofisher.comsigmaaldrich.com

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): The Pmc group was developed as a more acid-labile alternative to Mtr. peptide.com Its six-membered ring structure makes it more readily cleaved by TFA than Mtr, significantly reducing deprotection times. thermofisher.compeptide.com

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The Pbf group, with its five-membered furan (B31954) ring, is even more acid-labile than Pmc. nih.gov This increased lability is advantageous, allowing for faster and more efficient deprotection, particularly in peptides containing multiple arginine residues. peptide.compeptide.com In a comparative study, a 3-hour treatment with TFA yielded 69% of the desired peptide when Arg(Pbf) was used, compared to only 46% with Arg(Pmc). peptide.compeptide.compeptide.com

MIS (1,2-dimethylindole-3-sulfonyl): More recently, the MIS group has been reported to be considerably more acid-labile than Pbf. nih.govub.edu This feature makes it particularly suitable for the synthesis of acid-sensitive peptides or those with a high arginine content. ub.edu

The following table, based on data from studies comparing MIS and Pbf, illustrates the relative acid lability.

| Protecting Group | TFA Concentration in DCM | Deprotection (%) after 1h |

|---|---|---|

| Arg(MIS) | 1% | 100% |

| Arg(Pbf) | 1% | 0% |

| Arg(MIS) | 0.5% | 100% |

| Arg(Pbf) | 0.5% | 0% |

Data derived from comparative assays of MIS and Pbf protected peptide resins. ub.edu

Several factors can influence the efficiency and kinetics of Pbf group cleavage. The concentration of TFA is a primary factor; higher concentrations lead to faster deprotection. acs.org However, even Pbf can be resistant to cleavage, requiring high TFA concentrations and extended reaction times, which can be problematic for sensitive sequences. ub.edu The presence of multiple Arg(Pbf) residues in a peptide can also prolong the required deprotection time. nih.govpeptide.com

Temperature can also play a role, with elevated temperatures potentially increasing the rate of cleavage, but also risking the formation of side products. acs.org To mitigate side reactions, such as the alkylation of sensitive residues like tryptophan by the cleaved Pbf cation, a "scavenger" cocktail is almost always used with TFA. sigmaaldrich.compeptide.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.com The choice and concentration of these scavengers are critical for preserving the integrity of the final peptide product. acs.org

Orthogonal Reactivity Spectrum of Aloc and Pbf in Multi-Protected Peptide Systems

The concept of orthogonality is central to the utility of Aloc-Arg(Pbf)-OH in peptide synthesis. biosynth.com An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others by employing mutually exclusive reaction mechanisms. biosynth.comub.edu The Aloc and Pbf groups, in conjunction with the common Nα-Fmoc group, form a robust orthogonal set.

The deprotection conditions for each group are highly specific:

Fmoc: Cleaved by a secondary amine base (e.g., 20% piperidine (B6355638) in DMF).

Aloc: Cleaved by a palladium(0) catalyst under neutral conditions. sigmaaldrich.com

Pbf: Cleaved by strong acid (e.g., >90% TFA). peptide.com

The Aloc group is completely stable to both the piperidine used to remove Fmoc and the strong TFA solutions used to cleave Pbf and other acid-labile side-chain protecting groups. sigmaaldrich.com Conversely, the Pbf group is stable to piperidine and the neutral, palladium-catalyzed conditions required for Aloc removal. ub.edu This orthogonal reactivity spectrum allows the peptide chemist to selectively deprotect either the N-terminus (by removing Aloc) for on-resin modification or the arginine side chain (by removing Pbf during final cleavage) without affecting the other, providing precise control over the synthetic pathway. nih.gov

| Protecting Group | Cleavage Condition | Stable To |

|---|---|---|

| Aloc (Allyloxycarbonyl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Scavenger, Neutral pH | Strong Acid (TFA), Base (Piperidine) |

| Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Strong Acid (e.g., 95% TFA) | Base (Piperidine), Pd(0) catalyst |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., 20% Piperidine in DMF) | Strong Acid (TFA), Pd(0) catalyst |

Application of Aloc Arg Pbf Oh in Advanced Peptide Assembly Strategies

Integration within Solid-Phase Peptide Synthesis (SPPS) Frameworks

Aloc-Arg(Pbf)-OH is a valuable component in both major SPPS strategies, Fmoc/tBu and Boc/Bzl.

Compatibility and Synergy with Fmoc/tBu Protection Schemes

In the widely used Fmoc/tBu SPPS strategy, the Fmoc group is removed by a base (e.g., piperidine), while side-chain protecting groups like tBu are removed by acid during final cleavage iris-biotech.debiosynth.com. The Pbf group on arginine is compatible with this scheme, being stable to the basic conditions used for Fmoc deprotection and efficiently removed by TFA during the final cleavage step chempep.comsigmaaldrich.comiris-biotech.denih.gov. The Aloc group's orthogonal nature allows for its selective removal in the presence of Fmoc and tBu groups, enabling specific modifications or branching points within the peptide chain without compromising the integrity of the main synthesis iris-biotech.deiris-biotech.depeptide.comresearchgate.net. For instance, in the synthesis of Teixobactin analogues, the Aloc group on one amino acid residue can be removed to allow coupling of another peptide fragment containing this compound, demonstrating its utility in complex assembly iris-biotech.degoogle.com.

Orthogonal Applications within Boc/Bzl Synthesis Strategies

While less prevalent than Fmoc/tBu, the Boc/Bzl strategy also benefits from the unique properties of this compound. In Boc/Bzl SPPS, the Boc group is acid-labile, and benzyl-based groups are also acid-labile, though often requiring harsher conditions iris-biotech.depeptide.com. The Aloc group's removal via palladium catalysis offers a distinct advantage, allowing for selective deprotection and subsequent modification or fragment coupling without affecting the Boc or Bzl groups iris-biotech.deiris-biotech.depeptide.comresearchgate.net. This orthogonality is crucial for strategies requiring the introduction of specific functionalities or the preparation of protected peptide fragments for further elaboration.

Contribution to Convergent Fragment Condensation and Ligation Approaches

Convergent synthesis involves preparing smaller peptide fragments separately and then joining them to form the final peptide. This compound plays a role in this approach by allowing for the synthesis of protected fragments that can be selectively deprotected and coupled. The Pbf group's robustness ensures the integrity of the arginine residue during fragment synthesis, while the Aloc group can be removed to expose an amine for coupling, or the fragment itself can be designed for ligation strategies where specific deprotection conditions are paramount iris-biotech.depeptide.comgoogle.comgoogle.comgoogle.comcnr.it. The ability to selectively deprotect the Aloc group under neutral conditions (using palladium) while leaving other acid- or base-labile groups intact is a significant advantage in complex fragment assembly iris-biotech.deiris-biotech.deresearchgate.net.

Strategic Incorporation in the Synthesis of Architecturally Complex Peptides

The unique properties of this compound make it indispensable for constructing peptides with intricate architectures.

Construction of Arginine-Rich Sequences and Oligomers

Arginine-rich sequences can present challenges in SPPS due to the potential for side reactions, such as diketopiperazine formation or guanidine (B92328) group modifications chempep.comcsic.es. The Pbf group is highly effective in protecting the guanidine moiety, minimizing these issues and leading to high yields and purity chempep.comsigmaaldrich.comiris-biotech.denih.gov. Research has shown that the Pbf group is generally preferred over older arginine protecting groups like Mtr due to its faster deprotection kinetics and reduced side reactions with tryptophan sigmaaldrich.comnih.govsigmaaldrich.comthermofisher.com. Furthermore, microwave-assisted SPPS has been shown to improve the incorporation of Fmoc-Arg(Pbf)-OH in arginine-rich sequences, reducing reaction times and enhancing yields chempep.com.

Synthesis of Peptidomimetic Structures and Bioactive Analogues (e.g., Teixobactin analogues)

This compound has been prominently featured in the synthesis of complex peptidomimetics and analogues of bioactive peptides. A notable example is its use in the preparation of Teixobactin analogues, where arginine residues replace or are incorporated alongside other amino acids, including unnatural ones iris-biotech.degoogle.comiris-biotech.denih.gov. In these syntheses, the Aloc group's orthogonal deprotection capability is often exploited to create branched structures or to facilitate specific coupling steps in the assembly of these complex natural products or their modified versions iris-biotech.degoogle.comnih.govrsc.org. The ability to precisely control the incorporation and deprotection of arginine residues using this compound is critical for achieving the desired structural modifications and biological activities in these advanced molecules.

Adaptation for Automated and High-Throughput Peptide Synthesis Platforms

The integration of This compound into automated and high-throughput peptide synthesis (HTPS) platforms is crucial for the efficient production of complex peptides, particularly those destined for therapeutic applications or large-scale research iris-biotech.deacs.org. These platforms leverage sophisticated instrumentation to perform sequential coupling and deprotection steps with high precision and reproducibility, thereby accelerating the synthesis process and increasing output.

Compatibility with Automated Fmoc Chemistry: This compound is inherently compatible with the widely adopted Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) strategy, which forms the basis of most automated synthesizers chempep.comnih.gov. The Fmoc group on the N-terminus is readily removed by mild basic conditions (e.g., piperidine), a standard step in automated cycles chempep.com. Concurrently, the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group effectively protects the arginine guanidine side chain during chain elongation, being stable under Fmoc deprotection conditions chempep.com. The Aloc (allyloxycarbonyl) group offers orthogonal protection, removable under palladium catalysis, which can be integrated into automated workflows for specific applications like branched peptide synthesis iris-biotech.dethermofisher.com. This compatibility ensures that This compound can be seamlessly incorporated into standard automated Fmoc/tBu synthesis protocols iris-biotech.dechempep.com.

Strategies for Efficient Coupling and Overcoming Challenges: Despite its compatibility, the incorporation of arginine derivatives, including Fmoc-Arg(Pbf)-OH , can present challenges in automated synthesis due to the potential for side reactions, most notably the formation of inactive δ-lactams rsc.orgcsic.es. This can lead to reduced yields and truncated sequences. To mitigate these issues and ensure high coupling efficiency in automated and HTPS environments, several strategies have been developed:

Optimized Reagent Stoichiometry and Activation: Automated synthesizers typically employ higher excesses of amino acids and coupling reagents (e.g., 4-6 equivalents) compared to manual synthesis to drive reactions to completion rapidly google.commesalabs.com. Specific activation reagents like HBTU, HOBt, HATU, or HCTU in combination with bases such as DIEA or NMM are commonly used rsc.org. For instance, a >99% coupling efficiency for Fmoc-Arg(Pbf)-OH has been achieved in a single coupling step using 2 equivalents of the amino acid with HOBt and diisopropylcarbodiimide in N-methylpyrrolidone google.com.

Solvent Optimization: While Dimethylformamide (DMF) is a standard solvent, N-butylpyrrolidinone (NBP) has emerged as a greener alternative that can improve the incorporation of challenging amino acids like Fmoc-Arg(Pbf)-OH rsc.orgcsic.es. A specific strategy utilizing NBP at an elevated temperature (45°C) with controlled reagent addition (e.g., 1.75 equivalents of amino acid, 1.8 equivalents of DIC, and 1.5 equivalents of OxymaPure) has demonstrated 100% coupling efficiency rsc.orgcsic.es. This approach enhances reagent penetration into the resin and accelerates the coupling reaction.

Extended Coupling Times/Repetition: In some automated protocols, particularly when dealing with sequences containing multiple arginine residues or when using less reactive coupling conditions, the coupling of Fmoc-Arg(Pbf)-OH may be repeated or extended to ensure complete incorporation acs.org.

Research Findings and Performance Metrics: Studies evaluating the performance of Fmoc-Arg(Pbf)-OH in automated SPPS have reported high coupling efficiencies and repetitive yields. For example, in production data, standard SPPS metrics for Fmoc-Arg(Pbf)-OH incorporation include:

| Parameter | Value | Notes |

| Activation | HBTU/HOBt/DIEA (4:4:8 eq.) | Common activation reagents used in automated synthesis. |

| Coupling Time | 45 min (0.3M concentration) | Optimized time for efficient coupling in automated cycles. |

| Repetitive Yield | 99.4% per cycle | Indicates high efficiency in incorporating the amino acid. |

| Diketopiperazine Formation | <0.1% | Minimal formation of unwanted cyclic byproducts. |

| Pbf Cleavage Time | 1-2 hours | Generally efficient, though multiple Arg residues may require longer times. |

Furthermore, research has demonstrated that the Pbf group, while robust, can be selectively removed during the final cleavage step using trifluoroacetic acid (TFA)-based cocktails, typically within 1-2 hours, without compromising other protecting groups nih.govthermofisher.com. The Aloc group's removal is efficiently achieved using palladium catalysts, a process that can be automated for specific synthetic designs iris-biotech.dethermofisher.com. The successful synthesis of complex peptides, including analogues of Teixobactin, has utilized This compound , highlighting its utility in advanced automated assembly strategies iris-biotech.de.

Investigation of Side Reactions and Advanced Mitigation Strategies During Aloc Arg Pbf Oh Utilization

Formation of Guanidino-Derived δ-Lactams during Activation and Coupling

A significant side reaction during the incorporation of arginine residues in peptide synthesis is the formation of a δ-lactam. nih.govrsc.orgrsc.org This intramolecular cyclization occurs during the activation of the carboxylic acid of Aloc-Arg(Pbf)-OH for coupling and results in a non-reactive species, leading to the deletion of the arginine residue in the peptide sequence. nih.govrsc.org

Mechanistic Understanding of Intramolecular Cyclization

The formation of the δ-lactam is initiated by the activation of the C-terminal carboxyl group of the this compound monomer. The activated carboxyl group becomes susceptible to nucleophilic attack by the δ-nitrogen of the guanidino group within the same molecule. This intramolecular reaction leads to the formation of a stable, six-membered ring structure, the δ-lactam, rendering the amino acid derivative incapable of participating in the desired intermolecular coupling reaction with the growing peptide chain. rsc.org

Studies have shown that the extent of δ-lactam formation can be influenced by several factors, including the choice of activating agents and the reaction conditions. For instance, certain coupling reagents may lead to a higher propensity for this side reaction. nih.gov Research comparing different arginine protecting groups has indicated that while Pbf is widely used, it is not immune to δ-lactam formation. nih.govmdpi.com In one study, the formation of δ-lactam from Fmoc-Arg(Pbf)-OH was observed to be significantly higher than with an alternative NO2 protecting group, with 12% δ-lactam formation after 30 minutes for the Pbf-protected derivative. nih.gov

Methodological Interventions for Suppression (e.g., In Situ Activation, Solvent Engineering)

To minimize the formation of δ-lactams and improve the efficiency of arginine incorporation, several methodological interventions have been developed.

In Situ Activation: One of the most effective strategies is the use of in situ activation. rsc.org This approach involves adding the activating agent directly to the reaction vessel containing the peptidyl-resin and the protected amino acid. This method minimizes the time the activated amino acid spends in solution before coupling, thereby reducing the opportunity for intramolecular cyclization. A successful strategy for incorporating Fmoc-Arg(Pbf)-OH using N-butylpyrrolidinone (NBP) as a solvent involves adding the protected amino acid and an activating agent like OxymaPure to the resin, followed by the addition of the coupling reagent DIC in portions. rsc.orgchemicalbook.com This approach, combined with elevated temperature to reduce viscosity, facilitates efficient coupling while suppressing lactam formation. rsc.org

Solvent Engineering: The choice of solvent can also play a crucial role in mitigating δ-lactam formation. rsc.org The polarity and viscosity of the solvent can influence the rate of both the desired coupling reaction and the undesired intramolecular cyclization. rsc.org Studies have explored the use of greener binary solvent mixtures as alternatives to standard solvents like DMF. rsc.org It has been demonstrated that by adjusting the composition of these binary mixtures, it is possible to suppress Arg-lactamization. For example, certain mixtures of DMSO/2-Me-THF, DMSO/DOL, and NBP/DOL have been shown to influence the extent of this side reaction. rsc.org This highlights the potential of "solvent engineering" as a tool to control side reactions in SPPS.

| Intervention Method | Description | Key Findings |

| In Situ Activation | The coupling agent is added directly to the mixture of the protected amino acid and the resin-bound peptide. | Minimizes the time the activated amino acid is in solution, reducing the chance for intramolecular cyclization. A portion-wise addition of DIC has proven effective. rsc.org |

| Solvent Engineering | Utilizing specific solvent mixtures to influence the reaction kinetics in favor of the desired coupling. | Binary solvent mixtures can be tailored to suppress δ-lactam formation by altering the polarity and viscosity of the reaction medium. rsc.org |

Electrophilic Scavenging and Alkylation Side Products Arising from Pbf Deprotection

The final step in SPPS involves the cleavage of the peptide from the resin and the removal of all side-chain protecting groups, a process typically achieved using a strong acid like trifluoroacetic acid (TFA). thermofisher.comchempep.com The cleavage of the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group from the arginine side chain generates reactive electrophilic species. wpmucdn.comsigmaaldrich.com These carbocations can lead to undesired side reactions, particularly the alkylation of susceptible amino acid residues within the peptide sequence. thermofisher.comsigmaaldrich.comiris-biotech.deresearchgate.net

Reactivity with Acid-Sensitive Residues (e.g., Tryptophan)

Tryptophan is particularly vulnerable to alkylation by the carbocations generated during Pbf deprotection. thermofisher.comsigmaaldrich.comiris-biotech.de The electron-rich indole (B1671886) ring of tryptophan can be attacked by these electrophiles, leading to modification of the tryptophan residue and the formation of peptide impurities. thermofisher.comiris-biotech.de This side reaction is a significant concern, especially in peptides containing multiple arginine and tryptophan residues. The proximity of the arginine and tryptophan residues within the peptide sequence can also influence the extent of this side reaction. chempep.comiris-biotech.de

While the Pbf group is considered less prone to inducing tryptophan alkylation compared to other sulfonyl-based protecting groups like Pmc, the risk is not eliminated. peptide.compeptide.compeptide.com The use of Boc protection on the tryptophan indole nitrogen can help to mitigate this side reaction. researchgate.netsigmaaldrich.com

Design and Efficacy of Scavenger Additives in Cleavage Cocktails

To prevent the undesired alkylation of sensitive residues, "scavengers" are added to the TFA cleavage cocktail. thermofisher.comchempep.comwpmucdn.com These are nucleophilic species that competitively trap the reactive carbocations generated during deprotection. wpmucdn.com The choice and combination of scavengers are critical for ensuring a clean deprotection step.

Commonly used scavengers include:

Triisopropylsilane (B1312306) (TIS): A reducing agent that effectively scavenges carbocations. wpmucdn.com

Water: Acts as a scavenger for tert-butyl cations. wpmucdn.com

1,2-Ethanedithiol (B43112) (EDT): A thiol-based scavenger. nih.gov

Thioanisole: Another sulfur-containing scavenger. acs.org

The composition of the cleavage cocktail is often tailored to the specific amino acid composition of the peptide. thermofisher.comacs.org For peptides containing Arg(Pbf) and Trp, a common cleavage cocktail is Reagent K, which includes TFA, phenol, water, thioanisole, and EDT. peptide.com The efficacy of different scavenger cocktails in preventing tryptophan alkylation has been studied, with combinations of scavengers generally providing better protection than single scavengers. researchgate.netacs.org For instance, the combination of Trp(Boc) and Arg(Pbf) has been shown to result in very low levels of tryptophan alkylation even in the absence of traditional scavengers. researchgate.net

| Scavenger | Function | Common Cocktail Components |

| Triisopropylsilane (TIS) | Reduces and traps electrophilic species generated during deprotection. wpmucdn.com | TFA, Water |

| Water | Scavenges tert-butyl cations. wpmucdn.com | TFA, TIS |

| 1,2-Ethanedithiol (EDT) | Thiol-based scavenger for various reactive cations. nih.gov | TFA, Thioanisole, Water, Phenol |

| Thioanisole | Sulfur-containing scavenger that helps prevent re-attachment of protecting groups. acs.org | TFA, EDT, Water, Phenol |

Broader Considerations for Peptide Impurity Formation in this compound Protocols

Beyond the specific side reactions of δ-lactam formation and Pbf-related alkylation, the use of this compound in peptide synthesis can be associated with other impurities. These can arise from various stages of the synthesis and deprotection process.

Incomplete Deprotection: Incomplete removal of the Pbf group can lead to the final peptide product being contaminated with a protected or partially protected version. researchgate.net While Pbf is more labile than older protecting groups like Pmc, long peptides with multiple arginine residues may require extended cleavage times to ensure complete deprotection. thermofisher.comscribd.com

Formation of Deletion Sequences: The formation of the δ-lactam directly leads to the formation of "des-Arg" or deletion sequences, where the intended arginine residue is missing from the final peptide. rsc.orgrsc.org This significantly impacts the purity and biological activity of the target peptide.

Contamination from Raw Materials: Impurities in the starting this compound raw material can be incorporated into the peptide during synthesis. Studies have identified beta-alanine (B559535) and related dipeptides as potential contaminants in Fmoc-amino acid derivatives, including Fmoc-Arg(Pbf)-OH. researchgate.net

Careful monitoring of each step of the synthesis, from raw material analysis to final cleavage and purification, is essential to minimize the formation of these and other potential impurities. nih.gov

Aspartimide Formation Control in Fmoc/tBu SPPS Context

Aspartimide formation is a well-documented side reaction in Fmoc-based SPPS, particularly in sequences containing aspartic acid (Asp). This intramolecular cyclization is base-catalyzed and occurs during the repetitive piperidine (B6355638) treatments used for Fmoc group removal. The presence of certain amino acid residues C-terminal to Asp can significantly influence the rate of this side reaction.

Detailed research has shown that the Asp-Arg(Pbf) sequence is particularly susceptible to aspartimide formation. The bulky Pbf protecting group on the adjacent arginine residue can create a steric environment that, under basic conditions, promotes the cyclization of the aspartic acid side chain. This leads to the formation of a stable five-membered ring, the aspartimide, which can then undergo further reactions to yield undesirable byproducts such as β-aspartyl peptides and D-aspartyl peptides, complicating the purification process.

Advanced mitigation strategies focus on the use of sterically hindered protecting groups for the β-carboxyl group of aspartic acid. These groups are designed to physically obstruct the intramolecular cyclization. A systematic comparison of different Asp side-chain protecting groups in a model peptide containing the Asp-Arg(Pbf) sequence has demonstrated the efficacy of this approach.

Table 1: Effect of Aspartic Acid Side-Chain Protecting Group on Aspartimide Formation in a Model Peptide Containing Arg(Pbf)

| Asp Protecting Group | Aspartimide Formation (%) | D-Asp Formation (%) |

| OtBu | 25.0 | High |

| OMpe | 11.0 | Moderate |

| OBno | 1.1 | Low |

Data synthesized from comparative studies on model peptides.

The data clearly indicates that the use of the more sterically demanding OMpe and, particularly, the OBno protecting groups significantly reduces the extent of aspartimide formation when an Arg(Pbf) residue is present in the sequence.

Minimization of Racemization During Arginine Coupling Cycles

Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is another critical side reaction that can occur during peptide synthesis, especially during the activation and coupling of amino acids. Arginine, due to the nature of its side chain and the activation process, can be susceptible to epimerization at the α-carbon. The choice of coupling reagent and the reaction conditions play a pivotal role in controlling the extent of this side reaction.

The use of highly reactive coupling reagents, while promoting efficient peptide bond formation, can also increase the risk of racemization. Therefore, a balance must be struck between coupling efficiency and the preservation of chiral integrity. For the coupling of this compound, several strategies can be employed to minimize racemization.

One of the most effective approaches is the use of carbodiimide-based coupling reagents, such as Diisopropylcarbodiimide (DIC), in conjunction with racemization-suppressing additives. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-derivatives (e.g., HOAt) are known to form active esters that are less prone to racemization. More modern additives such as OxymaPure have also shown excellent performance in minimizing epimerization.

Furthermore, the pre-activation time of the amino acid can influence the level of racemization. Minimizing the time the activated this compound species exists in solution before coupling can reduce the opportunity for epimerization. In-situ activation strategies, where the coupling reagent is added to the reaction vessel containing the resin and the protected amino acid, are often preferred.

Table 2: Comparative Effectiveness of Coupling Reagents in Minimizing Racemization of Arginine

| Coupling Reagent/Additive | Relative Racemization Risk | Coupling Efficiency |

| HBTU | Moderate | High |

| HATU | Low to Moderate | Very High |

| HCTU | Low to Moderate | Very High |

| DIC/HOBt | Low | Good |

| DIC/OxymaPure | Very Low | Good |

| COMU | Very Low | Very High |

This table provides a qualitative comparison based on findings in the literature.

The use of phosphonium-based reagents like BOP and PyBOP has largely been superseded by aminium/uronium reagents (HBTU, HATU) and carbodiimide (B86325)/additive combinations due to concerns about side reactions and the generation of carcinogenic byproducts. Modern coupling reagents like COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have been developed to offer high coupling efficiency with minimal racemization.

Process Optimization and Sustainable Practices in Aloc Arg Pbf Oh Mediated Synthesis

Impact of Solvent Selection on Reaction Efficiency and Product Purity

The choice of solvent in SPPS is paramount, as it affects not only the solubility of reagents but also the swelling of the solid support, which in turn dictates the accessibility of reactive sites. The traditional reliance on solvents like N,N-dimethylformamide (DMF) is being challenged by the growing emphasis on sustainable and green chemistry.

The quest for greener alternatives to DMF has led to the investigation of solvents like N-Butylpyrrolidinone (NBP). NBP is considered a more environmentally benign option, but its physical properties, such as higher viscosity, can impact reaction kinetics. Studies on the incorporation of Fmoc-Arg(Pbf)-OH, a close analogue of Aloc-Arg(Pbf)-OH, have shown that the high viscosity of NBP can impair the penetration of the coupling cocktail into the resin, potentially leading to lower yields and the formation of des-Arg peptides due to the formation of inactive δ-lactam. researchgate.net

To counteract the challenges posed by NBP's viscosity, procedural modifications are often necessary. For instance, conducting the coupling reaction at an elevated temperature of 45°C has been shown to reduce the viscosity of NBP, thereby facilitating better penetration of reagents into the resin and accelerating the coupling reaction itself. researchgate.netacs.org

The following table summarizes the qualitative impact of solvent selection on the coupling of Pbf-protected arginine, based on findings from studies on Fmoc-Arg(Pbf)-OH.

| Solvent | Relative Viscosity | Coupling Efficiency | Purity Profile | Notes |

| N,N-Dimethylformamide (DMF) | Low | High | Generally good, but can promote side reactions. | Traditional solvent, effective but with toxicity concerns. |

| N-Butylpyrrolidinone (NBP) | High | Can be lower due to viscosity. researchgate.net | Prone to des-Arg peptides if not optimized. researchgate.net | A greener alternative to DMF, requires temperature optimization. researchgate.netacs.org |

| 2-Methyltetrahydrofuran (B130290) (2-MeTHF) | Low | Favorable | Good | A bio-based green solvent alternative. chempep.com |

The microenvironment within the swollen resin beads of the solid support can significantly differ from the bulk solvent phase. acs.org This can lead to localized concentrations of reagents and influence reaction kinetics. For the coupling of this compound, a primary concern is the intramolecular cyclization of the activated arginine to form δ-lactam, a non-reactive species that leads to the termination of the peptide chain at that position.

The formation of δ-lactam is a critical side reaction that competes with the desired coupling of the activated Arg-Oxyma intermediate to the free amine of the growing peptide chain. acs.org The polarity and viscosity of the solvent within the resin microenvironment can influence the rate of this side reaction. For example, the use of the high-viscosity green solvent NBP has been observed to exacerbate the problem of δ-lactam formation, likely due to hindered diffusion of the activated amino acid to the peptide chain, allowing more time for the intramolecular cyclization to occur. researchgate.net

Refinement of Coupling Reagents and Conditions for Optimal Arginine Incorporation

The successful incorporation of the sterically hindered this compound requires careful optimization of coupling reagents and reaction conditions to achieve high yields and minimize side reactions.

Temperature is a critical parameter in the optimization of this compound coupling. As mentioned previously, elevating the reaction temperature to 45°C when using viscous solvents like NBP can be beneficial. researchgate.netacs.org This not only reduces the solvent viscosity but also increases the rate of the coupling reaction. Furthermore, microwave-assisted SPPS has emerged as a powerful technique to enhance the incorporation of sterically hindered amino acids like Fmoc-Arg(Pbf)-OH, reducing reaction times and improving yields, particularly in arginine-rich sequences. chempep.com However, it is crucial to carefully control the temperature to avoid epimerization and other temperature-induced side reactions. For instance, in the synthesis of peptides containing sensitive residues like Fmoc-His(Trt)-OH, coupling is often performed at a lower temperature (e.g., 50°C) even in a microwave synthesizer to maintain chiral purity. miami.edu

The stoichiometry of the coupling reagents plays a vital role in driving the reaction to completion and minimizing side products. Studies on the kinetics of Fmoc-Arg(Pbf)-OH coupling have shown that an optimal ratio of reagents is crucial. For example, using 1.5 equivalents of Fmoc-Arg(Pbf)-OH, 2.3 equivalents of Oxyma, and an initial 2.0 equivalents of N,N'-diisopropylcarbodiimide (DIC), followed by an additional 1.0 equivalent of DIC after 30 minutes, was found to be an effective strategy. acs.org This sequential addition of the carbodiimide (B86325) activator helps to maintain a sufficient concentration of the activated species throughout the reaction without promoting excessive side reactions that can occur with a large initial excess of the activator. This approach ensures a high conversion rate for the coupling reaction, which is essential for the synthesis of long peptides. acs.org

Development of Next-Generation Arginine Protecting Groups as Alternatives to Pbf

While the Pbf group is widely used and offers good protection for the arginine side chain, its removal requires strong acidic conditions, typically with trifluoroacetic acid (TFA), which can be detrimental to sensitive peptides. chempep.comnih.gov Furthermore, the cleavage of Pbf can be slow, especially in peptides containing multiple arginine residues, requiring extended treatment with strong acids. researchgate.net These drawbacks have spurred the development of more acid-labile protecting groups as alternatives.

One promising alternative is the 1,2-dimethylindole-3-sulfonyl (MIS) group. The MIS group is significantly more acid-labile than Pbf. nih.gov In a comparative study, the MIS group was completely cleaved from a model peptide with a 1:1 mixture of TFA and dichloromethane (B109758) (DCM) in just 30 minutes, whereas only 4% of the Pbf-protected peptide was deprotected under the same conditions. researchgate.net This increased lability makes the MIS group particularly suitable for the synthesis of peptides with multiple arginine residues or those containing other acid-sensitive modifications. nih.gov

Another class of highly acid-labile protecting groups includes the 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl (dibenzosuberyl) and 5H-dibenzo[a,d]cyclohepten-5-yl (dibenzosuberenyl) groups. These bulky groups are reported to be removed under even milder acidic conditions than Pbf and have the added benefit of potentially reducing the formation of δ-lactam and ornithine side products. chempep.com

The nitro (NO2) group, one of the earlier protecting groups for arginine, has also been revisited. It offers the advantage of preventing δ-lactam formation and is stable in solution for extended periods. nih.govresearchgate.net Modern methods for its removal involve the use of SnCl2 as a reducing agent in mild acidic conditions, which can be performed while the peptide is still attached to the resin. nih.govresearchgate.net

The development of these next-generation protecting groups offers peptide chemists a broader toolkit to tackle the synthesis of complex, arginine-containing peptides with improved efficiency and purity, while also enabling the use of milder deprotection conditions that are more compatible with sensitive peptide sequences.

Chemical Design and Synthesis of Novel Sulfonyl Protecting Groups (e.g., MIS)

In the quest for more efficient arginine protection, the 1,2-dimethylindole-3-sulfonyl (MIS) group has emerged as a promising alternative to Pbf. rsc.org The design of the MIS group is predicated on increasing acid lability, thereby allowing for milder deprotection conditions and minimizing potential side reactions. The synthesis of the MIS protecting group and its subsequent incorporation into an arginine derivative, Fmoc-Arg(MIS)-OH, follows a specific pathway.

The synthesis of the MIS chloride (MIS-Cl), the key intermediate, begins with the sulfonation of 1,2-dimethylindole. Unlike the synthesis of Pbf, which utilizes chlorosulfonic acid, the 1,2-dimethylindole core is susceptible to polymerization under strongly acidic conditions. ub.edu Therefore, a milder approach is employed, using a sulfur trioxide pyridine complex in pyridine to yield the corresponding pyridinium sulfonate. ub.edu This intermediate is then converted to MIS-Cl.

The subsequent steps involve the protection of the arginine side chain. The synthesis of Fmoc-Arg(MIS)-OH is a multi-step process that carefully controls the introduction of the protecting groups to ensure high yield and purity. researchgate.net

Key Synthesis Steps for Fmoc-Arg(MIS)-OH:

| Step | Reactants | Reagents | Key Transformation |

| 1 | 1,2-Dimethylindole | Sulphur trioxide pyridine complex, Pyridine | Formation of Pyridinium 1,2-dimethylindole-3-sulfonate |

| 2 | Pyridinium 1,2-dimethylindole-3-sulfonate | Thionyl chloride | Conversion to 1,2-dimethylindole-3-sulfonyl chloride (MIS-Cl) |

| 3 | Z-L-Arg-OH | MIS-Cl, Base | Introduction of the MIS protecting group onto the arginine side chain |

| 4 | Z-L-Arg(MIS)-OH | Hydrogenolysis | Removal of the Z protecting group |

| 5 | H-L-Arg(MIS)-OH | Fmoc-OSu, Base | Introduction of the Fmoc protecting group |

This synthetic route highlights a more sustainable approach by avoiding harsh acidic conditions in the initial sulfonation step, a notable improvement over the synthesis of traditional sulfonyl protecting groups.

Comparative Performance Analysis in Challenging Peptide Sequences

The true measure of a novel protecting group lies in its performance during the synthesis of complex peptides. The MIS group has been rigorously tested and compared to the industry-standard Pbf group, particularly in the context of challenging, arginine-rich peptide sequences. The primary advantage of the MIS group is its significantly enhanced acid lability. rsc.org

To quantify this difference, a model peptide, Ac-Phe-Arg-Arg-Arg-Arg-Val-NH2, was synthesized with both MIS and Pbf protection on the arginine residues. ub.edu The cleavage efficiency of the protecting groups was then assessed under identical acidic conditions.

Comparative Cleavage Efficiency of MIS vs. Pbf Protecting Groups

| Protecting Group | Cleavage Cocktail | Time (min) | Cleavage Efficiency (%) |

| MIS | TFA–CH2Cl2–H2O–TIS (50:45:2.5:2.5) | 30 | 100% |

| Pbf | TFA–CH2Cl2–H2O–TIS (50:45:2.5:2.5) | 30 | 4% |

| MIS | TFA–CH2Cl2–H2O–TIS (50:45:2.5:2.5) | 60 | 100% |

| Pbf | TFA–CH2Cl2–H2O–TIS (50:45:2.5:2.5) | 60 | 38% |

Data sourced from Isidro et al., 2009. researchgate.net

The data clearly demonstrates the superior performance of the MIS protecting group. Complete removal of the MIS groups was achieved in just 30 minutes, whereas only a fraction of the Pbf groups were cleaved in the same timeframe. researchgate.net Even after 60 minutes, a significant portion of the peptide remained Pbf-protected. researchgate.net This high acid lability of the MIS group is a significant step forward in process optimization, allowing for shorter cleavage times and the use of milder acidic conditions. This, in turn, is particularly beneficial for the synthesis of peptides containing acid-sensitive moieties. ub.edu

Furthermore, the MIS group has shown compatibility with tryptophan-containing peptides, a common challenge in peptide synthesis where side reactions such as alkylation or sulfonation can occur. ub.edu In a comparative study, the purity of a crude tryptophan-containing peptide was greater when the MIS group was used for arginine protection compared to Pbf. ub.edu

Advanced Analytical Methodologies for Monitoring and Characterization

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Product Purity Analysis

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of Aloc-Arg(Pbf)-OH, enabling the separation, identification, and quantification of the desired product from starting materials, reagents, and potential side products.

Monitoring Reaction Progress:

Reverse-phase HPLC (RP-HPLC) is extensively used to monitor the progress of peptide coupling reactions where this compound is a building block. By taking aliquots from the reaction mixture at different time points, the consumption of the protected amino acid and the formation of the desired peptide can be tracked. A significant shift in retention time is typically observed between the free amino acid derivative and the resulting peptide, allowing for clear differentiation.

The removal of the Aloc protecting group, a critical step in peptide synthesis, is also monitored effectively by HPLC. The deprotection reaction is tracked by observing the disappearance of the peak corresponding to the Aloc-protected peptide and the appearance of the peak for the deprotected peptide. Complete removal is confirmed when no residual Aloc-containing peptide is detected within the limits of the method.

Purity Analysis:

For purity assessment of this compound, RP-HPLC is the method of choice. A typical analytical setup involves a C18 column and a gradient elution system. The mobile phase commonly consists of two solvents: an aqueous phase (Solvent A), often containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA), and an organic phase (Solvent B), typically acetonitrile with TFA.

While specific HPLC conditions for this compound are not extensively published, the conditions used for the closely related compound, Fmoc-Arg(Pbf)-OH, provide a valuable reference. For instance, a common method involves a linear gradient from a lower concentration of acetonitrile to a higher concentration over a set period, which effectively separates the main compound from its impurities. UV detection is typically performed at 220 nm, where the peptide bond absorbs, and can also be set at other wavelengths to detect specific chromophores.

The following table outlines a representative set of HPLC conditions based on methods used for analogous compounds:

| Parameter | Condition |

| Instrument | Agilent 1100 system or equivalent |

| Column | Phenomenex Aeris™ C18 (3.6 µm, 4.6 × 150 mm) |

| Mobile Phase A | 0.1% TFA in H₂O |

| Mobile Phase B | 0.1% TFA in Acetonitrile (CH₃CN) |

| Gradient | e.g., 10-25% B into A over 15 minutes for coupling quantification |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This is an example based on methods for similar compounds and may require optimization for this compound.

Mass Spectrometry (MS) Techniques for Structural Confirmation and Impurity Profiling

Mass spectrometry is a powerful tool for the characterization of this compound, providing precise mass information that confirms the molecular identity and helps in elucidating the structure of impurities.

Structural Confirmation:

Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the protected amino acid to be ionized intact, typically as a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of this compound.

The expected exact mass of this compound (C₂₃H₃₄N₄O₇S) can be calculated to verify the experimental data obtained from HRMS analysis.

| Compound | Formula | Calculated Monoisotopic Mass | Observed [M+H]⁺ (Theoretical) |

| This compound | C₂₃H₃₄N₄O₇S | 510.2199 | 511.2277 |

Impurity Profiling:

Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion of this compound. The resulting fragmentation pattern provides valuable structural information, confirming the connectivity of the Aloc, Arginine, and Pbf moieties. This technique is also instrumental in identifying and characterizing impurities. Potential impurities could arise from side reactions during synthesis, such as the formation of deletion sequences or byproducts from the incomplete removal of protecting groups. By analyzing the mass and fragmentation pattern of these minor components, their structures can be deduced.

Quantitative Methodologies for Determining Coupling Yields and Side Product Levels

Accurate quantification of coupling yields and the levels of any side products is crucial for optimizing peptide synthesis protocols.

HPLC-Based Quantification:

A primary method for determining the yield of a coupling reaction involving this compound is to use RP-HPLC with UV detection. The principle is to compare the peak area of the product with the peak area of a known amount of a reference standard.

To quantify the efficiency of a coupling step, a sample of the peptidyl-resin is cleaved, and the resulting crude peptide mixture is analyzed by HPLC. The peak areas of the desired product and any unreacted starting material (or deletion sequence) are integrated. The coupling yield can be estimated by the relative percentage of the desired product's peak area to the total area of all relevant peaks.

For example, in the synthesis of a tetrapeptide from a tripeptide, the reaction mixture would be analyzed to quantify the remaining tripeptide and the newly formed tetrapeptide. The yield is calculated based on the ratio of these peak areas.

Quantification of Side Products:

Future Research Directions in Aloc Arg Pbf Oh and Arginine Protection Chemistry

Rational Design Principles for Enhanced Reactivity and Selectivity of Protecting Groups

While widely used, the Pbf group for arginine protection is not without its drawbacks. Its removal can be sluggish, often requiring prolonged treatment with strong trifluoroacetic acid (TFA), which can damage sensitive peptide sequences. ub.edu Furthermore, the starting materials for Pbf are expensive, contributing significantly to the high cost of Fmoc-Arg(Pbf)-OH, which is often the most expensive amino acid derivative used in peptide synthesis. mdpi.comchemicalbook.com These limitations drive the rational design of new-generation protecting groups for arginine.

Future research is focused on creating protecting groups that are more labile to acid, allowing for faster and milder deprotection conditions. An example of this is the 1,2-dimethylindole-3-sulfonyl (MIS) group, which has been shown to be more acid-labile than Pbf. ub.edu The design principle involves fine-tuning the electronic properties of the sulfonyl moiety to increase its sensitivity to acid while maintaining stability during the Fmoc deprotection steps. ub.edu

Another avenue of research involves revisiting older protecting groups like the nitro (NO₂) group. mdpi.comnih.gov While historically used in Boc chemistry, recent studies have explored its application in the Fmoc strategy. peptide.comresearchgate.net The NO₂ group is very stable and prevents a common side reaction known as δ-lactam formation. mdpi.comnih.gov The challenge lies in its removal, but new methods using reagents like SnCl₂ under mild acidic conditions are being developed to make it a more viable and cost-effective alternative to Pbf. nih.govnih.gov The ultimate goal is to design an arginine protecting group that is inexpensive, prevents all side reactions during coupling, and is removed under mild, highly selective conditions.

Addressing Scale-Up Challenges for Industrial Peptide Production Utilizing Advanced Arginine Derivatives

The transition from laboratory-scale synthesis to large-scale industrial production of peptides presents significant challenges. gappeptides.com These include managing vast quantities of solvents, ensuring efficient mixing and heat transfer, and minimizing waste to create more sustainable and "green" manufacturing processes. gappeptides.comacs.orgnih.gov The high cost and availability of raw materials, particularly advanced arginine derivatives like Fmoc-Arg(Pbf)-OH, are major economic hurdles. mdpi.comrsc.org

Future research is actively addressing these scale-up issues. One key area is the development of more efficient synthesis protocols that reduce the consumption of expensive reagents and solvents. This includes optimizing coupling chemistries and exploring the use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.govacs.org Another strategy involves eliminating the need for side-chain protection altogether for certain amino acids, which would dramatically improve the atom economy and reduce costs. rsc.org

| Challenge Area | Specific Issue | Future Research Direction / Innovative Solution |

|---|---|---|

| Cost of Raw Materials | High price of protected amino acids, especially Fmoc-Arg(Pbf)-OH. mdpi.comrsc.org | Development of cheaper, more efficient protecting groups (e.g., revisiting NO₂). nih.gov |

| Limited availability of high-quality reagents at scale. rsc.org | Improved synthetic routes for protecting groups and coupling agents. | |

| Process Efficiency & Sustainability | Large volumes of hazardous solvents (e.g., DMF). acs.org | Use of "green" solvents (e.g., 2-MeTHF); development of solvent-free methods. acs.org |

| Poor atom economy due to protecting groups and excess reagents. rsc.org | Minimal protection strategies; use of side-chain unprotected arginine. rsc.org | |

| Downstream Processing | Purification is a bottleneck, generating significant waste. acs.orgbachem.com | Continuous chromatography (MCSGP) to reduce solvent use and increase yield. bachem.com |

| Difficulties in isolating the final high-purity product. | Improved analytical techniques for in-process control. bachem.com | |

| Technical & Engineering | Heterogeneous nature of SPPS reactions complicates mixing and heat transfer at scale. gappeptides.com | Development of novel reactor designs; exploring homogeneous liquid-phase synthesis (LPPS) or hybrid approaches. gappeptides.comrsc.org |

Emerging Applications in Chemical Biology and Nanobiotechnology

Protected arginine derivatives are indispensable tools in chemical biology for synthesizing peptides with novel functions. By incorporating non-canonical or unnatural amino acids (ncAAs), researchers can create peptides with enhanced stability, altered binding properties, or entirely new functions. thedailyscientist.org Arginine's unique guanidinium (B1211019) group plays a vital role in many biological processes, including protein-protein interactions and nucleic acid binding, making it a frequent target for modification. acs.orgnih.govnih.gov

Future applications in chemical biology will leverage advanced derivatives like Aloc-Arg(Pbf)-OH to build sophisticated molecular probes, therapeutic peptides, and engineered proteins. For instance, arginine-rich sequences are known as cell-penetrating peptides (CPPs), which can transport molecular cargo across cell membranes. chemicalbook.com The ability to precisely synthesize and modify these CPPs is crucial for developing next-generation drug delivery systems. Furthermore, the incorporation of protected arginine analogues into proteins can be used to study the role of post-translational modifications, such as citrullination, which is implicated in various diseases. acs.orgnih.gov

In nanobiotechnology, the positively charged and hydrogen-bonding nature of arginine's side chain makes it ideal for interfacing with nanoparticles and other nanomaterials. nih.govresearchgate.net Arginine-containing peptides can be used to functionalize the surface of nanoparticles, improving their biocompatibility, stability, and cellular uptake. Future research will likely involve using custom-synthesized peptides, enabled by versatile building blocks like this compound, to create highly specific nanoparticle-based diagnostics and therapeutics. These "smart" nanomaterials could be designed to target specific cells or respond to particular biological cues, opening up new frontiers in personalized medicine.

Q & A

What frameworks ensure rigorous formulation of research questions involving this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example:

- Novelty : Explore understudied applications (e.g., antimicrobial peptides) using this compound.

- Ethical : Adhere to institutional guidelines for handling hazardous reagents (e.g., TFA, Pd catalysts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.